molecular formula C11H13NO2 B268095 (Cinnamylamino)acetic acid

(Cinnamylamino)acetic acid

Cat. No.: B268095
M. Wt: 191.23 g/mol
InChI Key: YSBURYLCYVEEJH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cinnamylamino)acetic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound with a phenylpropenyl group (C₆H₅-CH₂-CH₂-) linked to an amino acetic acid moiety. Cinnamic acid derivatives are well-documented for their antioxidant properties due to phenolic hydroxyl groups, which scavenge free radicals . The addition of an amino acetic acid group enhances solubility and modifies biological activity, making this compound a candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[[(E)-3-phenylprop-2-enyl]amino]acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-12-8-4-7-10-5-2-1-3-6-10/h1-7,12H,8-9H2,(H,13,14)/b7-4+

InChI Key

YSBURYLCYVEEJH-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCNCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of (Cinnamylamino)acetic acid with analogous amino-substituted acetic acid derivatives:

Compound Molecular Formula Substituent Group Molecular Weight (g/mol) Solubility* Key Chemical Features
This compound C₁₁H₁₃NO₂ Phenylpropenyl 191.23 Moderate (polar) Aromatic ring, conjugated double bonds, amino-acetic acid
2-(Cyclopentylamino)acetic acid C₇H₁₃NO₂ Cyclopentyl 159.18 High (non-polar) Aliphatic cyclic group, enhanced lipophilicity
Benzoylamino-phenyl-acetic acid C₁₅H₁₃NO₃ Benzoylphenyl 255.27 Low High aromaticity, steric hindrance
2-[(Carbamoylamino)imino]acetic acid C₃H₆N₄O₂ Carbamoylimino 146.10 High Urea-like linkage, hydrogen bonding
2-(Ethenylamino)acetic acid C₄H₇NO₂ Ethenyl 101.10 Moderate Unsaturated vinyl group, reactivity

*Solubility inferred from substituent polarity and molecular weight.

  • Aromatic vs.
  • Steric and Electronic Effects: Benzoylamino-phenyl-acetic acid’s bulky benzoyl group reduces solubility but may improve binding to hydrophobic enzyme pockets . The carbamoylimino group in 2-[(Carbamoylamino)imino]acetic acid facilitates hydrogen bonding, useful in coordination chemistry .
Antioxidant Activity

This compound shares the free radical scavenging properties of cinnamic acid derivatives, which inhibit oxidative stress-related enzymes like arylamine N-acetyltransferase .

Enzyme Interactions

Proteomic studies on acetic acid bacteria (e.g., Acetobacter aceti) reveal that amino acid derivatives influence stress response proteins like glutamine synthetase and chaperonins .

Antimicrobial Potential

Weak organic acids like acetic acid exhibit antimicrobial effects via intracellular acidification . Amino-substituted analogs, including this compound, may enhance this activity by improving cell penetration. However, benzoylamino-phenyl-acetic acid’s low solubility may reduce efficacy compared to more polar derivatives .

Q & A

Q. What are the common synthetic methods for preparing (Cinnamylamino)acetic acid, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions between cinnamylamine derivatives and activated acetic acid precursors (e.g., chloroacetic acid). Reaction optimization involves adjusting pH (6.5–7.5), temperature (60–80°C), and stoichiometric ratios to maximize yield . Catalysts like triethylamine or metal ions (e.g., Zn²⁺) may enhance reaction efficiency. Post-synthesis purification often employs recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Confirms molecular structure via proton/carbon chemical shifts (e.g., cinnamyl CH=CH at δ 6.2–7.5 ppm, glycine backbone at δ 3.8–4.2 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 206.1) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Standard protocols involve:

  • Cell-based assays : Measure cytotoxicity (MTT assay), anti-inflammatory activity (IL-6/COX-2 inhibition), or antioxidant capacity (DPPH radical scavenging) at concentrations of 10–100 µM .
  • Enzyme inhibition studies : Use fluorometric or colorimetric kits to assess interactions with target enzymes (e.g., acetylcholinesterase for neuroactivity) .

Advanced Research Questions

Q. What structural modifications of this compound enhance its pharmacokinetic profile, and how are these evaluated?

SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the cinnamyl ring improves membrane permeability (Caco-2 assay) but may reduce solubility .
  • Prodrug strategies : Esterification of the glycine carboxyl group increases oral bioavailability, as shown in in vivo rat models . Computational tools (e.g., SwissADME) predict ADME properties, such as BBB permeability (QPlogBB > -1.0) and hepatic metabolism (CYP450 interactions) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., uniform cell lines, incubation times) .
  • Impurity interference : Use orthogonal purification (HPLC + NMR) to confirm compound integrity .
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent artifacts .

Q. What are the challenges in isolating this compound from complex mixtures, and how are they addressed?

Challenges include:

  • Matrix interference : Solid-phase extraction (SPE) with mixed-mode resins (e.g., Oasis HLB) selectively isolates the compound from biological samples .
  • Co-elution issues : Optimize LC-MS/MS parameters (e.g., gradient elution, MRM transitions) for specificity .

Q. How do microbial pathways inform sustainable production strategies for this compound?

Biotechnological approaches leverage:

  • Acetobacter spp. : Oxidative fermentation of cinnamyl alcohol derivatives under aerobic conditions (pH 5.0, 30°C) .
  • Metabolic engineering : Modify E. coli to express cinnamate-CoA ligases for precursor biosynthesis .

Q. What methodologies are used to assess the toxicity profile of this compound?

Toxicity evaluation involves:

  • In vitro : Ames test for mutagenicity; hemolysis assay for erythrocyte compatibility .
  • In vivo : Acute toxicity (LD₅₀) in rodents (OECD 423) and subchronic dosing (28-day study) .

Q. How can computational modeling guide the design of this compound derivatives with improved efficacy?

Techniques include:

  • Molecular docking : Predict binding affinity to target proteins (e.g., TNF-α, IC₅₀ < 50 µM) using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antioxidant activity (R² > 0.85) .

Q. What factors influence the scalability of this compound synthesis for preclinical studies?

Critical parameters are:

  • Catalyst recyclability : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs in multi-step reactions .
  • Solvent selection : Switch from DMF to ethanol/water mixtures improves green chemistry metrics (E-factor < 10) .

Methodological Guidelines

  • Data validation : Cross-reference results with multiple analytical platforms (e.g., NMR + HRMS) .
  • Ethical compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell lines .
  • Reproducibility : Document protocols in detail (e.g., reagent lot numbers, instrument calibration logs) .

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